molecular formula C17H18O2 B14199335 Benzaldehyde, 2-methoxy-5-(1-methyl-1-phenylethyl)- CAS No. 856017-29-3

Benzaldehyde, 2-methoxy-5-(1-methyl-1-phenylethyl)-

Cat. No.: B14199335
CAS No.: 856017-29-3
M. Wt: 254.32 g/mol
InChI Key: FTEOMHOUIIQYTL-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-methoxy-5-(1-methyl-1-phenylethyl)- is an organic compound with the molecular formula C17H18O2 It is a derivative of benzaldehyde, featuring a methoxy group and a 1-methyl-1-phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2-methoxy-5-(1-methyl-1-phenylethyl)- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzaldehyde is reacted with 2-methoxy-5-(1-methyl-1-phenylethyl)benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2-methoxy-5-(1-methyl-1-phenylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzaldehyde, 2-methoxy-5-(1-methyl-1-phenylethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-methoxy-5-(1-methyl-1-phenylethyl)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the methoxy and phenylethyl groups may enhance the compound’s ability to interact with hydrophobic pockets in biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: Lacks the methoxy and phenylethyl substituents, making it less hydrophobic and less reactive in certain chemical reactions.

    2-Methoxybenzaldehyde: Contains only the methoxy group, lacking the phenylethyl substituent.

    5-(1-Methyl-1-phenylethyl)benzaldehyde: Contains only the phenylethyl substituent, lacking the methoxy group.

Uniqueness

Benzaldehyde, 2-methoxy-5-(1-methyl-1-phenylethyl)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and phenylethyl groups enhances its hydrophobicity and ability to interact with various molecular targets .

Properties

CAS No.

856017-29-3

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

2-methoxy-5-(2-phenylpropan-2-yl)benzaldehyde

InChI

InChI=1S/C17H18O2/c1-17(2,14-7-5-4-6-8-14)15-9-10-16(19-3)13(11-15)12-18/h4-12H,1-3H3

InChI Key

FTEOMHOUIIQYTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC)C=O

Origin of Product

United States

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